Gallium triperchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

gallium;triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ga/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRHELWBVMBPOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

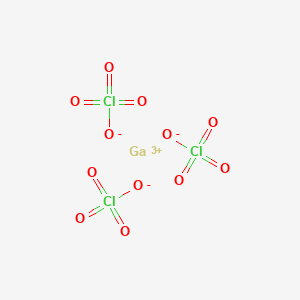

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga(ClO4)3, Cl3GaO12 | |

| Record name | gallium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648468 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17835-81-3 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of Gallium Triperchlorate Hydrates

This guide provides a comprehensive technical overview of the crystal structure of hydrated gallium triperchlorate, with a primary focus on the well-characterized nonahydrate, ₃·3H₂O. Insights into the related hexahydrate are also presented. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state chemistry of gallium salts.

Introduction: The Significance of Gallium Compounds

Gallium, a group 13 element, exhibits unique physicochemical properties that have led to its exploration in various high-technology and biomedical applications. While gallium nitrate is an FDA-approved drug for the treatment of hypercalcemia of malignancy, the broader family of gallium salts remains a subject of intensive research. Gallium perchlorate, as a source of the Ga³⁺ ion with a non-coordinating anion, is of particular interest for fundamental studies of gallium's coordination chemistry in aqueous and solid-state environments. Understanding the crystal structure of its hydrated forms is paramount for controlling its stability, solubility, and reactivity in various applications.

The Crystal Structure of this compound Nonahydrate

Recent crystallographic studies have successfully elucidated the structure of this compound nonahydrate. This compound is isomorphous with the corresponding nonahydrates of aluminum and scandium perchlorate, indicating a similar packing and arrangement of ions and water molecules in the crystal lattice.[1][2]

The structural formula is more accurately represented as ₃·3H₂O .[3] This notation highlights a key feature of the structure: the gallium ion exists as a hexaaquagallium(III) complex cation, [Ga(H₂O)₆]³⁺. In this complex, the gallium ion is octahedrally coordinated to six water molecules. This coordination is consistent with extensive Raman spectroscopic studies of aqueous gallium perchlorate solutions, which show the characteristic vibrational modes of the [Ga(OH₂)₆]³⁺ ion with Oₕ symmetry.[4][5] The remaining three water molecules are not directly bonded to the gallium ion but are incorporated into the crystal lattice, participating in a complex hydrogen-bonding network.

The perchlorate ions (ClO₄⁻) are tetrahedral and are not coordinated to the gallium center. Their primary role is to balance the charge of the complex cation and to participate in the hydrogen-bonding network that stabilizes the overall crystal structure.

Table 1: Crystallographic Data for Isomorphous Aluminum Perchlorate Nonahydrate

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3c |

| a (Å) | 10.12 |

| α (°) | 106.7 |

| β (°) | 106.7 |

| γ (°) | 106.7 |

| Volume (ų) | 869.5 |

Data for the isomorphous aluminum perchlorate nonahydrate, which is expected to be very similar to the gallium analogue.[3]

Caption: Octahedral coordination of the Ga³⁺ ion in the [Ga(H₂O)₆]³⁺ complex.

This compound Hexahydrate

The hexahydrate is described as a mass of small, white, deliquescent crystals.[6] Its stability and existence are supported by various chemical suppliers and early chemical literature.

Synthesis and Crystallization

The synthesis of hydrated gallium perchlorate can be achieved through several methods. The choice of method can influence the hydration state of the resulting crystals.

Synthesis of this compound Nonahydrate

The nonahydrate is typically crystallized from aqueous solutions at lower temperatures.

Protocol:

-

Preparation of Gallium Hydroxide: Start with a soluble gallium salt, such as gallium nitrate or gallium chloride. Dissolve the salt in deionized water and precipitate gallium hydroxide, Ga(OH)₃, by the slow addition of a base (e.g., ammonium hydroxide) until a gelatinous white precipitate is formed.

-

Washing: Carefully wash the gallium hydroxide precipitate with deionized water to remove any residual salts. This can be done by repeated centrifugation and resuspension.

-

Dissolution in Perchloric Acid: Dissolve the freshly precipitated and washed gallium hydroxide in a stoichiometric amount of perchloric acid (HClO₄). A slight excess of acid may be used to ensure complete dissolution.[6]

-

Causality: The use of freshly precipitated hydroxide is crucial as aged gallium hydroxide can be difficult to redissolve.

-

-

Crystallization: Slowly evaporate the resulting solution at a low temperature (e.g., in a desiccator over a drying agent like sulfuric acid) to induce crystallization.[6] Large, well-formed crystals of the nonahydrate are typically obtained under these conditions.

Synthesis of this compound Hexahydrate

The hexahydrate can be prepared by dehydration of the nonahydrate or by crystallization from solutions with a high concentration of perchloric acid.[6]

Protocol 1: Dehydration

-

Starting Material: Begin with finely powdered this compound nonahydrate.

-

Dehydration: Place the powdered nonahydrate in a vacuum desiccator over a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[6]

-

Monitoring: Monitor the weight of the sample until approximately one-third of the water of hydration has been removed, corresponding to the formation of the hexahydrate.

Protocol 2: Crystallization from Acidic Solution

-

Preparation of Concentrated Solution: Prepare a solution of gallium perchlorate as described for the nonahydrate synthesis.

-

Addition of Excess Acid: Add a significant excess of perchloric acid to the solution.

-

Crystallization: Evaporate the solution. The high concentration of perchloric acid favors the crystallization of the hexahydrate.[6]

Caption: Experimental workflow for the synthesis of this compound hydrates.

Physicochemical Properties and Characterization

Table 2: Physicochemical Properties of this compound Hexahydrate

| Property | Value | Reference |

| Molecular Weight | 476.17 g/mol | [7] |

| Density | 1.514 g/mL at 25 °C | [7] |

| Appearance | White, deliquescent crystals | [6] |

| Melting Point | 175 °C (decomposes) | |

| Solubility | Very soluble in water, benzene, alcohol, and acetone | [6] |

Raman Spectroscopy

Raman spectroscopy is a powerful tool for characterizing the coordination environment of the gallium ion in both solution and the solid state. The Raman spectrum of aqueous gallium perchlorate is dominated by the vibrational modes of the [Ga(OH₂)₆]³⁺ cation and the ClO₄⁻ anion.

Table 3: Key Raman Frequencies for Aqueous Gallium Perchlorate

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Reference |

| 526 | ν₁(a₁g) of [Ga(OH₂)₆]³⁺ | Polarized | [4][5] |

| 430 | ν₂(e₉) of [Ga(OH₂)₆]³⁺ | Depolarized | [4][5] |

| 328 | ν₅(f₂g) of [Ga(OH₂)₆]³⁺ | Depolarized | [4][5] |

| 935 | ν₁(a₁) of ClO₄⁻ | Polarized | |

| 464 | ν₂(e) of ClO₄⁻ | Depolarized | |

| 1114 | ν₃(f₂) of ClO₄⁻ | Depolarized | |

| 631 | ν₄(f₂) of ClO₄⁻ | Depolarized |

The presence of the strong, polarized band at 526 cm⁻¹ is a definitive spectroscopic signature of the hexaaquagallium(III) cation.[4][5]

Thermal Analysis

Thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be used to study the dehydration and decomposition of gallium perchlorate hydrates. The transition from the nonahydrate to the hexahydrate would be observed as a distinct weight loss step in TGA. Attempts to completely dehydrate the hexahydrate typically lead to the decomposition of the perchlorate anion.[6]

Conclusion

The crystal structure of this compound is characterized by the presence of the stable hexaaquagallium(III) complex cation, [Ga(H₂O)₆]³⁺. The most thoroughly characterized solid-state form is the nonahydrate, ₃·3H₂O, which has a trigonal crystal structure. The hexahydrate, Ga(ClO₄)₃·6H₂O, is formed by the removal of the three non-coordinating water molecules. A detailed understanding of these structures and their synthesis is fundamental for the advancement of gallium chemistry and its applications in medicine and materials science.

References

-

Aluminum Perchlorate Nonahydrate. PubChem. [Link]

-

Aluminium perchlorate. Wikipedia. [Link]

- Lloyd, D. J., & Pugh, W. (1940). Gallium. Part VII. Gallium Perchlorate Hydrates and a Gallium Perchlorate-Urea Complex.Journal of the Chemical Society (Resumed), 76.

- Davidian, A. G., et al. (2012). X-ray diffraction study of isomorphous crystal nonahydrates of aluminum, gallium, and scandium perchlorates.Russian Journal of General Chemistry, 82(4), 583-589.

-

Structure of crystal nonahydrate of gallium perchlorate. ResearchGate. [Link]

- Rudolph, W. W., & Fischer, D. (2007). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters.Dalton Transactions, (26), 2796-2806.

-

Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]

-

Gallium perchlorate 6-hydrate. BuyersGuideChem. [Link]

-

(PDF) X-ray diffraction study of isomorphous crystal nonahydrates of aluminum, gallium, and scandium perchlorates. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aluminium perchlorate - Wikipedia [en.wikipedia.org]

- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 27. Gallium. Part VII. Gallium perchlorate hydrates and a gallium perchlorate–urea complex - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Gallium perchlorate 6-hydrate | ClH O4 . 1/3 Ga . 2 H2 O - BuyersGuideChem [buyersguidechem.com]

Lewis acidity of Gallium triperchlorate in aqueous solution

An In-Depth Technical Guide to the Lewis Acidity of Gallium Triperchlorate in Aqueous Solution

Authored by: Gemini, Senior Application Scientist

Foreword: The Unique Position of Gallium(III) in Aqueous Lewis Acid Chemistry

To the researcher, scientist, and drug development professional, the behavior of metal ions in water is a foundational concept of immense practical importance. Gallium(III), a post-transition metal, occupies a fascinating niche. Its high charge density (z²/r) confers significant Lewis acidity, comparable to many transition metals, yet its d¹⁰ electronic configuration renders it redox-inactive under biological conditions. This combination makes it an excellent probe for studying metal-ligand interactions and a promising candidate for catalytic and therapeutic applications where redox cycling is undesirable.[1]

This guide focuses on this compound, Ga(ClO₄)₃, as the model system for exploring the intrinsic Lewis acidity of the gallium(III) ion in an aqueous environment. The choice of the perchlorate anion is deliberate and critical; as an extremely weak base, it is considered non-coordinating, ensuring that the observed chemical phenomena are attributable solely to the interaction between the Ga³⁺ cation and the surrounding water molecules.[2][3] We will dissect the nature of the hydrated gallium ion, the methodologies to quantify its acidity, and the implications of this fundamental property.

The Central Species: The Hexaaquagallium(III) Ion, [Ga(H₂O)₆]³⁺

In aqueous perchlorate solutions, the gallium(III) ion does not exist as a bare Ga³⁺ cation. Instead, it is coordinated by six water molecules to form a stable, octahedrally symmetric complex: the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[2][4][5] This coordination is a classic Lewis acid-base interaction, where the electron-deficient gallium center acts as the Lewis acid (electron pair acceptor) and the lone pairs on the oxygen atoms of water act as the Lewis base (electron pair donor).

The high positive charge of the Ga(III) center strongly polarizes the O-H bonds of the coordinated water molecules, making them significantly more acidic than bulk water. This polarization is the origin of the ion's Lewis acidity in aqueous solution, which manifests as Brønsted acidity through the hydrolysis of a coordinated water molecule.

The Hydrolysis Equilibrium: A Measure of Lewis Acidity

The primary hydrolysis reaction of the hexaaquagallium(III) ion is a reversible proton transfer to a solvent water molecule:

[Ga(H₂O)₆]³⁺ + H₂O ⇌ [Ga(H₂O)₅(OH)]²⁺ + H₃O⁺

The equilibrium constant for this reaction (Kₐ) is a direct quantitative measure of the aqua ion's acidity. It is typically expressed in logarithmic form as the pKₐ.

Caption: Fig 1. Primary hydrolysis equilibrium of [Ga(H₂O)₆]³⁺.

Further deprotonation steps can occur, leading to the formation of species like [Ga(OH)₂]⁺ and neutral Ga(OH)₃, especially as the pH increases.[6][7] At higher concentrations and pH levels (approx. 2-3), polymerization can also occur, forming polyoxogallate structures.[7][8] For the purpose of quantifying intrinsic Lewis acidity, the first hydrolysis constant (pKₐ₁) is the most critical parameter.

| Species | -log β₁₀ (pKₐ₁) | Ionic Medium | Reference |

| [Ga(OH)]²⁺ | 3.16 | 0.10 M KNO₃ | [6] |

| [Ga(OH)]²⁺ | 3.92 | 1.0 M KNO₃ | [6] |

| Ga(OH)²⁺ | -4.25 | 0.15 M NaCl | [9] |

Table 1: Reported first hydrolysis constants for Gallium(III) at 25°C, demonstrating the dependence on ionic strength.

Experimental Characterization of Aqueous Gallium(III) Lewis Acidity

Several analytical techniques can be employed to probe the structure and reactivity of the [Ga(H₂O)₆]³⁺ ion and quantify its Lewis acidity. Each method provides a different but complementary piece of the puzzle.

Potentiometric Titration: Quantifying Hydrolysis Constants

Potentiometry is the gold standard for determining equilibrium constants in solution. The causality is direct: the addition of a strong base neutralizes the H₃O⁺ produced by hydrolysis, and the resulting pH change, monitored by a calibrated electrode, allows for the calculation of the underlying pKₐ values.[7]

Experimental Protocol: Potentiometric Determination of Ga(III) pKₐ

-

Preparation of Solutions:

-

Prepare a stock solution of Gallium(III) triperchlorate (e.g., 0.1 M) in a constant ionic strength background electrolyte (e.g., 0.1 M NaClO₄). An excess of perchloric acid (e.g., 0.05 M) must be added to the stock solution to suppress initial hydrolysis and ensure the starting species is exclusively [Ga(H₂O)₆]³⁺.[5]

-

Prepare a titrant solution of standardized, carbonate-free sodium hydroxide (e.g., 0.1 M) in the same background electrolyte.

-

-

Calibration:

-

Calibrate the glass pH electrode and reference electrode system using standard buffers (e.g., pH 4.01, 7.00, 10.01). For high accuracy, perform an acid-base titration in the background electrolyte to determine the electrode's Nernstian slope and the formal potential (E⁰).

-

-

Titration:

-

Place a known volume of the acidic gallium solution in a thermostatted vessel (e.g., 25.0 °C).

-

Titrate the solution with the standardized NaOH solution using an automated titrator for precise volume additions.

-

Record the potential (mV) or pH reading after each addition, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

Convert potential readings to hydrogen ion concentration, [H⁺].

-

Input the titration data (volume of titrant, [H⁺]) into a specialized computer program such as SUPERQUAD or HYPERQUAD.[7][9]

-

The program refines a chemical model by proposing various hydrolysis species (e.g., [Ga(OH)]²⁺, [Ga(OH)₂]⁺, polynuclear species) and performs a non-linear least-squares fit to the experimental data to calculate the stability constants (β) and, consequently, the pKₐ values.

-

Caption: Fig 2. Workflow for pKₐ determination via potentiometry.

Spectroscopic Investigations

Spectroscopic methods provide structural information and insights into the bonding within the aqua ion.

2.2.1. Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the GaO₆ core of the [Ga(H₂O)₆]³⁺ ion.[3] The frequencies of these vibrations are sensitive to the strength of the gallium-oxygen bonds. A stronger bond, indicative of greater Lewis acidity, will typically result in a higher vibrational frequency. In perchlorate solutions, the hexaaquagallium(III) ion is thermodynamically stable, and its spectrum is well-defined.[2][4]

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description | Reference |

| ν₁ | a₁g | 526 | Symmetric Ga-O stretch (Polarized) | [2][4][5] |

| ν₂ | e₉ | 430 | Asymmetric Ga-O stretch (Depolarized) | [2][4][5] |

| ν₅ | f₂g | 328 | O-Ga-O bending (Depolarized) | [2][4][5] |

| ν₃ | f₁ᵤ | 510 | IR-active stretch | [2][4][5] |

Table 2: Key vibrational modes of the [Ga(OH₂)₆]³⁺ ion observed in Raman and IR spectra of aqueous Ga(ClO₄)₃ solutions.

The persistence of these sharp, well-defined peaks confirms the stability of the [Ga(H₂O)₆]³⁺ complex and the non-coordinating nature of the perchlorate anion, validating the use of this system to study the intrinsic properties of the aqua ion.[2]

2.2.2. ⁷¹Ga Nuclear Magnetic Resonance (NMR) Spectroscopy

Gallium has two NMR-active quadrupolar nuclei, ⁶⁹Ga and ⁷¹Ga. ⁷¹Ga is the nucleus of choice due to its higher natural abundance, greater sensitivity, and narrower signal linewidths.[10] The ⁷¹Ga chemical shift is highly sensitive to the symmetry and electronic environment of the gallium nucleus.

-

The [Ga(H₂O)₆]³⁺ Ion: In acidic aqueous solution, the highly symmetric, octahedral [Ga(H₂O)₆]³⁺ ion gives rise to a relatively sharp ⁷¹Ga NMR signal.[8]

-

Hydrolysis Products: As hydrolysis occurs with increasing pH, less symmetric species such as [Ga(H₂O)₅(OH)]²⁺ are formed. This decrease in symmetry leads to a significant broadening of the ⁷¹Ga NMR signal.

-

Gallate Formation: At physiological pH and above, the predominant species is the tetrahedral gallate anion, [Ga(OH)₄]⁻, which can be detected as a distinct, sharp signal in the ⁷¹Ga NMR spectrum.[11][12]

This technique is exceptionally useful for qualitatively and semi-quantitatively tracking the speciation of gallium in solution as a function of pH, providing a direct window into the consequences of its Lewis acidity.[11]

Caption: Fig 3. Effect of pH on Ga(III) species and ⁷¹Ga NMR signal.

Computational Modeling of Gallium(III) Acidity

Modern computational chemistry, particularly Density Functional Theory (DFT), complements experimental studies by providing molecular-level insights. Ab initio calculations can be used to model clusters like [Ga(H₂O)₆]³⁺ and [Ga(H₂O)₁₈]³⁺ (including a second hydration shell).[5]

Key contributions of computational studies include:

-

Geometric Optimization: Predicting the precise Ga-O bond lengths and angles in the hydrated complex.

-

Vibrational Analysis: Calculating the vibrational frequencies of the GaO₆ core, which can be directly compared with experimental Raman data to validate the theoretical model.[5]

-

Hydration Enthalpy: Calculating the binding enthalpy of water molecules to the Ga³⁺ ion, providing a theoretical measure of the interaction strength.[5]

-

pKa Prediction: Using thermodynamic cycles (e.g., proton exchange models), it is possible to compute the pKₐ of the aqua ion, offering a predictive capability that can corroborate experimental findings.

Implications for Research and Development

Understanding the fundamental Lewis acidity of aqueous Ga(III) is not merely an academic exercise. It has profound implications:

-

Catalysis: Gallium(III) salts, such as gallium triflate, are known to be water-tolerant Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts reactions and cycloisomerizations.[13][14][15] The catalytic activity stems directly from the ability of the Ga³⁺ center to coordinate to and activate substrates (Lewis bases), a process governed by its inherent Lewis acidity.

-

Drug Development: The interaction of Ga³⁺ with biological systems is dictated by its Lewis acidity. Gallium nitrate is an approved drug for treating hypercalcemia of malignancy, and its mechanism is thought to involve Ga³⁺ mimicking Fe³⁺ and interfering with iron-dependent processes in bone resorption.[1] Designing new gallium-based therapeutics and radiopharmaceuticals ([⁶⁸Ga]-PET imaging) requires a precise understanding of its coordination chemistry and hydrolysis behavior at physiological pH, which are direct consequences of its Lewis acidic nature.[11][12]

Conclusion

The Lewis acidity of this compound in aqueous solution is fundamentally the acidity of the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. The perchlorate anion serves as an ideal non-coordinating spectator, allowing for the unambiguous study of the Ga³⁺-water interaction. This interaction is characterized by the strong polarization of coordinated water molecules, leading to hydrolysis with a pKₐ₁ of approximately 3-4, depending on conditions. A multi-technique approach, combining potentiometric titrations for quantitative thermodynamic data with spectroscopic (Raman, ⁷¹Ga NMR) and computational methods for structural and electronic insights, provides a comprehensive and self-validating picture of this important chemical property. This foundational knowledge is indispensable for the rational design of gallium-based catalysts, therapeutics, and advanced materials.

References

-

Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Physical Chemistry Chemical Physics, 4(18), 4319–4327. [Link][2][3][4][5]

-

ResearchGate. (n.d.). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Retrieved from [Link][4][5]

-

Prakash, G. K. S., Mathew, T., & Olah, G. A. (2012). Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Accounts of Chemical Research, 45(4), 565–577. [Link][13][14]

-

Rudolph, W. W., & Pye, C. C. (2002). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Physical Chemistry Chemical Physics. [Link][2][3][4][5]

-

Ferro-Flores, G., et al. (2011). NMR determination of free gallium(III) ions in aqueous solutions of Ga complexes, "cold" analogs of PET/SPECT tracers. Contrast Media & Molecular Imaging, 6(3), 165-167. [Link][10][11][12]

-

ResearchGate. (n.d.). 1 H NMR spectra for a D 2 O solution of Ga(III)–8-HQS 3.3 : 10 mmol dm.... Retrieved from [Link]

-

Wikipedia. (n.d.). Gallium. Retrieved from [Link]

-

Prakash, G. K. S., Mathew, T., & Olah, G. A. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research, 45(4), 565-577. [Link][14]

-

Rudolph, W. W., & Pye, C. C. (2002). Gallium( iii ) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium( iii ) water clusters. Physical Chemistry Chemical Physics, 4(18), 4319-4327. [Link][2][3]

-

Baes, C. F., & Mesmer, R. E. (1981). The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III). Journal of Solution Chemistry, 10(10), 789-798. [Link][6]

-

Jensen, K. M. Ø., et al. (2021). Pair distribution function and 71Ga NMR study of aqueous Ga3+ complexes. Dalton Transactions, 50(41), 14615-14623. [Link][8][10]

-

Karlsson, T., et al. (2015). Spectroscopic characterization of the coordination chemistry and hydrolysis of gallium(III) in the presence of aquatic organic matter. Environmental Science & Technology, 49(3), 1596-1604. [Link][1]

-

Hacht, B., et al. (2007). Gallium(III) Ion Hydrolysis under Physiological Conditions. Journal of Chemical & Engineering Data, 52(4), 1239-1244. [Link][6][7]

-

Semantic Scholar. (n.d.). Gallium(III) Ion Hydrolysis under Physiological Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal ions in aqueous solution. Retrieved from [Link][16]

-

ResearchGate. (n.d.). NMR determination of free gallium(III) ions in aqueous solutions of Ga complexes, “cold” analogs of PET/SPECT tracers. Retrieved from [Link][11][12]

-

Gabidullin, B., et al. (2023). Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. ACS Catalysis, 13(24), 16035–16043. [Link][17]

-

Catholicate College. (n.d.). INVESTIGATIONS TOWARDS THE SYNTHETIC APPLICATIONS OF GALLIUM(III)TRIFLATE AS A SUPERIOR LEWIS ACID CATALYST IN ORGANIC TRANSFORM. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Ga) Gallium NMR. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Study of gallium(III) nitrate hydrate and aqueous solutions: Raman spectroscopy and ab initio molecular orbital calculations of gallium(III) water clusters. Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis Acidity of Gallium Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Gutmann–Beckett method. Retrieved from [Link][18]

-

Holland, J. P., et al. (2013). Catalysis of Alkene Epoxidation by a Series of Gallium(III) Complexes with Neutral N-Donor Ligands. Inorganic Chemistry, 52(10), 5914–5926. [Link]

-

Cardiff University. (n.d.). Novel Main Group Lewis Acids for Synthesis and Catalysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. Retrieved from [Link][9]

-

Fijołek, A., et al. (2022). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. International Journal of Molecular Sciences, 23(15), 8497. [Link]

-

Ferreira, C. L., et al. (2013). Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding. Inorganic Chemistry, 52(19), 10952-10965. [Link]

-

Ferreira, C. L., et al. (2013). Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding. Inorganic Chemistry, 52(19), 10952–10965. [Link]

-

ChemRxiv. (2022). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. [Link]

-

Wang, H., et al. (2015). Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods. RSC Advances, 5(29), 22485-22491. [Link][19]

-

Greb, L. (2020). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Freie Universität Berlin. [Link][20]

-

PubChem. (n.d.). Gallium perchlorate. Retrieved from [Link]

-

Caraceni, C., et al. (2021). Synthesis, characterization and in vitro cytotoxicity of gallium(iii)-dithiocarbamate complexes. Dalton Transactions, 50(12), 4251-4263. [Link]

-

Scherpf, T., et al. (2022). Synthesis and characterisation of four bimetallic gold–gallium clusters with Au–Ga rings as a new structural motif in gold cluster chemistry. Dalton Transactions, 51(25), 9578-9585. [Link]

Sources

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III) [periodicos.capes.gov.br]

- 7. researchgate.net [researchgate.net]

- 8. Pair distribution function and 71 Ga NMR study of aqueous Ga 3+ complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05190C [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. (Ga) Gallium NMR [chem.ch.huji.ac.il]

- 11. NMR determination of free gallium(III) ions in aqueous solutions of Ga complexes, "cold" analogs of PET/SPECT tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alfachemic.com [alfachemic.com]

- 16. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 19. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]

Spectroscopic properties of Gallium(III) perchlorate

An In-depth Technical Guide to the Spectroscopic Properties of Gallium(III) Perchlorate

Executive Summary

Gallium(III) perchlorate, Ga(ClO₄)₃, serves as a vital precursor and reagent in coordination chemistry and materials science, primarily due to the weakly coordinating nature of the perchlorate anion. This guide provides a comprehensive analysis of the spectroscopic properties of Gallium(III) perchlorate, with a focus on its behavior in aqueous solutions where its properties are defined by the hexaaquagallium(III) cation, [Ga(OH₂)₆]³⁺, and the non-coordinating perchlorate anion, ClO₄⁻. We will delve into the causality behind experimental observations in vibrational (Raman and Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide not just data, but a foundational understanding of the coordination chemistry that dictates the spectroscopic signatures of this compound.

The Nature of Gallium(III) Perchlorate in Solution

Gallium(III) perchlorate is a salt that typically exists as a hydrated solid, with nonahydrate and hexahydrate forms being described.[1] When dissolved in water, it dissociates into the Gallium(III) cation and perchlorate anions. A crucial aspect dictating its spectroscopic character is the behavior of these ions in the aqueous environment.

-

The Hexaaquagallium(III) Ion: The small size and high charge density of the Ga³⁺ ion make it a powerful Lewis acid, leading to the formation of a stable, octahedrally coordinated inner-sphere complex with six water molecules: [Ga(OH₂)₆]³⁺.[2][3] This hydrated cation is the primary species responsible for the spectroscopic features associated with the gallium center.

-

The Non-Coordinating Perchlorate Anion: The perchlorate ion (ClO₄⁻) is a very weak base with a diffuse negative charge distributed over its four oxygen atoms. Consequently, it has a very low tendency to displace water from the first hydration sphere of the gallium(III) ion.[4] Raman spectroscopic data confirm that even at high concentrations and elevated temperatures, the [Ga(OH₂)₆]³⁺ ion remains thermodynamically stable, and no inner-sphere complex formation with perchlorate occurs.[2][5] The perchlorate ions remain in the outer coordination sphere as counter-ions.

This fundamental separation of roles—the spectroscopically active [Ga(OH₂)₆]³⁺ complex and the spectator ClO₄⁻ anion—is key to interpreting the compound's spectra.

Caption: Coordination environment of Ga(III) in aqueous perchlorate.

Vibrational Spectroscopy: A Tale of Two Ions

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is exceptionally well-suited for characterizing Gallium(III) perchlorate solutions. The spectra are a superposition of the vibrational modes of the octahedral [Ga(OH₂)₆]³⁺ cation and the tetrahedral ClO₄⁻ anion.

Spectral Signatures of the Hexaaquagallium(III) Ion

The [Ga(OH₂)₆]³⁺ complex possesses octahedral (Oₕ) symmetry. Group theory predicts three Raman-active modes (ν₁, ν₂, ν₅) and two IR-active modes (ν₃, ν₄). The observation of distinct Raman and IR frequencies reinforces the centrosymmetric nature of the complex.[4]

Spectral Signatures of the Perchlorate Anion

The free perchlorate anion has tetrahedral (Tₑ) symmetry. Its vibrational modes are well-established and serve as an internal reference. The key modes include a symmetric stretch (ν₁) and an asymmetric stretch (ν₃).

Quantitative Data Summary

The following table summarizes the key vibrational frequencies observed for aqueous Gallium(III) perchlorate solutions.

| Species | Vibrational Mode | Symmetry | Raman Shift (cm⁻¹) | IR Frequency (cm⁻¹) | Characteristics |

| [Ga(OH₂)₆]³⁺ | ν₁ (Ga-O stretch) | a₁g | 526 | Inactive | Strongly polarized, medium intensity[2][5] |

| ν₂ (Ga-O stretch) | e₉ | 430 | Inactive | Depolarized[2][5] | |

| ν₅ (O-Ga-O bend) | f₂g | 328 | Inactive | Depolarized[2][5] | |

| ν₃ (Ga-O stretch) | f₁ᵤ | Inactive | ~510 | Broad, IR active[2] | |

| ClO₄⁻ | ν₁ (Cl-O stretch) | a₁ | ~935 | Weak | Symmetric stretch, very strong in Raman[4][6] |

| ν₂ (O-Cl-O bend) | e | ~464 | Weak | Doubly degenerate bend[4] | |

| ν₃ (Cl-O stretch) | f₂ | ~1114 | Strong, Broad | Asymmetric stretch, triply degenerate[4][7] | |

| ν₄ (O-Cl-O bend) | f₂ | ~631 | Strong | Triply degenerate bend[4] |

Experimental Protocol: Raman Spectroscopy

This protocol outlines a self-validating system for the characterization of a Gallium(III) perchlorate solution. The presence of the well-defined perchlorate peaks provides an internal check for the sample's integrity.

Objective: To acquire the Raman spectrum of an aqueous Gallium(III) perchlorate solution to identify the vibrational modes of [Ga(OH₂)₆]³⁺ and ClO₄⁻.

Materials:

-

Gallium(III) perchlorate hydrate (e.g., 99.999% trace metals basis)[8]

-

Deionized water (18 MΩ·cm)

-

Raman spectrometer with 532 nm or 785 nm laser excitation[6]

-

Quartz cuvette or glass NMR tube

-

Appropriate Personal Protective Equipment (PPE) (see Section 4)

Methodology:

-

Solution Preparation:

-

In a designated fume hood, carefully weigh an appropriate amount of Gallium(III) perchlorate hydrate to prepare a solution of known concentration (e.g., 1-2 mol L⁻¹).

-

Slowly add the solid to a volumetric flask containing a portion of the deionized water. Perchlorate salts can be highly reactive.[9]

-

Gently swirl to dissolve, then dilute to the final volume. The solution will be acidic.

-

-

Spectrometer Setup:

-

Calibrate the spectrometer using a standard reference material (e.g., silicon wafer or naphthalene) to ensure wavenumber accuracy.

-

Set the laser power to a level that provides good signal without causing sample heating or boiling (e.g., 50-100 mW).

-

Set the acquisition parameters: typically a spectral range of 200-1200 cm⁻¹, an integration time of 5-10 seconds, and 10-20 accumulations to improve the signal-to-noise ratio.

-

-

Sample Measurement:

-

Transfer the prepared solution to the quartz cuvette or NMR tube.

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser into the center of the solution to minimize signal from the container walls.

-

Acquire the spectrum.

-

-

Data Analysis:

-

Perform a baseline correction to remove any broad fluorescence background.

-

Identify and label the characteristic peaks corresponding to the [Ga(OH₂)₆]³⁺ cation and the ClO₄⁻ anion using the values in the table above.

-

Verify the presence of the strong, sharp perchlorate peak around 935 cm⁻¹ as a confirmation of the anion.

-

Identify the key [Ga(OH₂)₆]³⁺ symmetric stretch at ~526 cm⁻¹, which confirms the presence of the hexaaqua complex.[2]

-

Caption: Experimental workflow for Raman analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local chemical environment of the gallium nucleus. Gallium has two naturally occurring NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga.

-

Isotope Choice (⁶⁹Ga vs. ⁷¹Ga): Both nuclei are quadrupolar (spin I = 3/2), which leads to broad signals. However, ⁷¹Ga is the nucleus of choice for most applications because it is more sensitive and yields narrower signals than ⁶⁹Ga.[10]

-

Chemical Shift: In an aqueous perchlorate solution, the gallium exists in a single, highly symmetric environment: [Ga(OH₂)₆]³⁺. This results in a single, relatively sharp resonance in the ⁷¹Ga NMR spectrum. The chemical shift for six-coordinate gallium compounds typically falls near +225 ppm (referenced to 1 M gallium nitrate solution).[11] The absence of multiple peaks confirms that perchlorate does not enter the inner coordination sphere to create different gallium environments.

Experimental Protocol: ⁷¹Ga NMR

Objective: To obtain a ⁷¹Ga NMR spectrum to confirm the symmetric [Ga(OH₂)₆]³⁺ environment.

Materials:

-

Gallium(III) perchlorate hydrate

-

Deuterium oxide (D₂O) for locking

-

5 mm NMR tubes

-

NMR spectrometer equipped with a broadband probe tunable to the ⁷¹Ga frequency.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of Gallium(III) perchlorate (e.g., >0.5 M) in D₂O. Higher concentrations are needed to compensate for the lower sensitivity of the ⁷¹Ga nucleus compared to ¹H.

-

Filter the solution if any particulates are present and transfer it to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Tune and match the broadband probe to the ⁷¹Ga frequency.

-

Lock the spectrometer on the deuterium signal from D₂O.

-

Set the spectral width to be broad enough to encompass the expected chemical shift range for gallium compounds.

-

Use a short relaxation delay (D1) due to the fast relaxation of quadrupolar nuclei. A simple pulse-and-acquire experiment is usually sufficient.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This may range from several hundred to several thousand scans depending on the concentration and spectrometer.

-

-

Data Processing:

-

Apply an exponential line-broadening factor to improve the signal-to-noise ratio of the potentially broad peak.

-

Fourier transform, phase, and baseline correct the spectrum.

-

Reference the spectrum. A single peak should be observed, confirming the presence of a single, symmetric gallium species in solution.

-

Mandatory Safety & Handling Protocols

Perchlorate salts are strong oxidizing agents and pose significant fire and explosion hazards, especially when in contact with organic or other combustible materials.[9][12]

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles and a face shield, a chemical-resistant apron over a lab coat, and appropriate chemical-resistant gloves.[13] No skin should be exposed.

-

Handling: Always handle Gallium(III) perchlorate in a designated fume hood with a sash positioned as low as possible. Avoid contact with organic materials, metals, and reducing agents. Do not heat perchlorates unless following a specific, risk-assessed procedure, as heating can lead to decomposition and explosion.[12]

-

Storage: Store Gallium(III) perchlorate in its original container inside a compatible secondary containment (e.g., glass tray). It should be stored in a cabinet designated for corrosives and oxidizers, separated from all organic chemicals, flammable materials, and strong dehydrating agents like sulfuric acid.[12]

-

Spill & Disposal: Do not use combustible materials like paper towels to clean up spills. Use inert absorbents like sand. All perchlorate-containing waste is considered hazardous waste. It must be segregated from all other waste streams and disposed of through a licensed hazardous waste management service.[9]

Caption: Safety workflow for handling Gallium(III) Perchlorate.

Conclusion and Applications

The spectroscopic properties of Gallium(III) perchlorate in aqueous solution are elegantly explained by its dissociation into the stable [Ga(OH₂)₆]³⁺ cation and the non-coordinating ClO₄⁻ anion. Vibrational spectroscopy provides distinct fingerprints for both ions, allowing for straightforward characterization and confirmation of the coordination environment. ⁷¹Ga NMR complements this by confirming the existence of a single, symmetric gallium species. This fundamental understanding is critical for researchers using Gallium(III) perchlorate as a source of "free" Ga³⁺ ions in studies of ligand exchange kinetics, synthesis of novel coordination complexes, and in the development of gallium-based radiopharmaceuticals.

References

-

Bishop, C. M., & Rako, J. A. (2015). Spectral and thermal properties of perchlorate salts and implications for Mars. Planetary and Space Science, 119, 133-150. [Link]

-

Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Physical Chemistry Chemical Physics, 4(18), 4319-4327. [Link]

-

Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and. RSC Publishing. [Link]

-

Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]

-

University of Ottawa. (n.d.). (Ga) Gallium NMR. NMR Facility. [Link]

-

Ash, J. T., & Grandinetti, P. J. (2006). Solid-state NMR characterization of 69Ga and 71Ga in crystalline solids. Magnetic Resonance in Chemistry, 44(6), 628-638. [Link]

-

Rudolph, W. W., & Pye, C. C. (2002). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. RSC Publishing. [Link]

-

Bryce, D. L., & Wasylishen, R. E. (2004). Application of multinuclear magnetic resonance and gauge-including projector-augmented-wave calculations to the study of solid group 13 chlorides. Physical Chemistry Chemical Physics, 6(14), 3647-3656. [Link]

-

Ash, J. T., & Grandinetti, P. J. (2006). Solid-state NMR characterization of 69 Ga and 71 Ga in crystalline solids. Semantic Scholar. [Link]

-

Timms, D. G., & Kent, J. (1989). Solid-state gallium-69 and gallium-71 nuclear magnetic resonance spectroscopic studies of gallium analog zeolites and related systems. Journal of the American Chemical Society, 111(11), 3960-3964. [Link]

-

Battisti, D., Nazri, G. A., Klassen, B., & Aroca, R. (1993). Vibrational Studies of Lithium Perchlorate in Propylene Carbonate Solutions. The Journal of Physical Chemistry, 97(22), 5826-5830. [Link]

-

Maxim, C., et al. (2020). IR and Raman wavenumbers of perchlorate ion vibrations in compound 1 at room temperature. ResearchGate. [Link]

-

Wilmshurst, J. K. (1962). Vibrational Spectra of Inorganic Molecules. IV. Infrared Reflection Spectra of Liquid Lithium, Sodium, Potassium and Silver Chlorates, and Liquid Lithium Perchlorate. The Journal of Chemical Physics, 36(9), 2415-2419. [Link]

-

Wu, Z., & Wang, A. (2015). IDENTIFICATION AND DETECTION LIMITS OF PERCHLORATE-CHLORATE IN MIXTURES BY VIBRATIONAL SPECTROSCOPY. 46th Lunar and Planetary Science Conference. [Link]

-

Jensen, K. M. Ø., et al. (2021). Pair distribution function and 71Ga NMR study of aqueous Ga3+ complexes. Dalton Transactions, 50(44), 16183-16190. [Link]

-

Lloyd, D. J., & Pugh, W. (1941). Gallium. Part VII. Gallium Perchlorate Hydrates and a Gallium Perchlorate-Urea Complex. Journal of the Chemical Society, 76-78. [Link]

-

University of Ottawa. (n.d.). Perchloric acid guidelines. Faculty of Science. [Link]

-

Salvatore, F., et al. (2000). Gallium(III) polyhydroxocations in aqueous perchlorate media. Main Group Metal Chemistry, 23(11), 695-708. [Link]

-

National Center for Biotechnology Information. (n.d.). Gallium perchlorate. PubChem Compound Database. [Link]

-

Smirnov, P. R., & Trostin, V. N. (2010). Near infrared spectral studies of aqueous solutions of metal perchlorates in groups I A, II A, II B, III A and III B of the Periodic Table. ResearchGate. [Link]

-

Concordia University. (n.d.). PERCHLORIC ACID SAFETY GUIDELINES. Concordia University. [Link]

-

Wikipedia. (n.d.). Gallium(III) chloride. Wikipedia. [Link]

Sources

- 1. 27. Gallium. Part VII. Gallium perchlorate hydrates and a gallium perchlorate–urea complex - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Pair distribution function and 71 Ga NMR study of aqueous Ga 3+ complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05190C [pubs.rsc.org]

- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. hou.usra.edu [hou.usra.edu]

- 7. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 高氯酸镓 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (Ga) Gallium NMR [chem.ch.huji.ac.il]

- 11. grandinetti.org [grandinetti.org]

- 12. concordia.ca [concordia.ca]

- 13. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

Thermal Stability and Decomposition of Gallium Triperchlorate: A Guide for Researchers

An In-depth Technical Guide:

Abstract

Gallium triperchlorate, Ga(ClO₄)₃, is a powerful oxidizing agent whose thermal characteristics are critical for its safe handling, storage, and application. As with all perchlorate salts, it is an energetic material with the potential for rapid, exothermic decomposition. This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathway of this compound, grounded in the established principles of inorganic chemistry and thermal analysis. Due to the limited availability of direct research on this specific compound, this paper synthesizes data from analogous metal perchlorates and other gallium salts to construct a scientifically robust predictive model. It details the requisite experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), necessary for empirical validation. This document is intended for researchers, chemists, and safety professionals who require a deep understanding of the material's behavior under thermal stress.

Introduction and Scientific Context

Gallium, a post-transition metal, is renowned for its applications in advanced semiconductors and radiopharmaceuticals. Its compounds are valued for their unique electronic and chemical properties. When combined with the perchlorate anion (ClO₄⁻), a potent oxidizer, the resulting salt, this compound, becomes a material of significant energetic potential. The perchlorate ion imparts a high oxygen balance, making such compounds candidates for use as oxidizers in solid propellants, pyrotechnics, and as catalysts in specific organic reactions.[1][2]

However, this high energy content necessitates a thorough understanding of the material's thermal stability. The decomposition of metal perchlorates can be violent if not properly controlled, releasing large volumes of gaseous products and significant thermal energy.[3][4] Factors influencing stability include the degree of hydration, the polarizing power of the metal cation, and the presence of catalytic impurities. For Gallium(III), its high charge density (a consequence of its +3 oxidation state and relatively small ionic radius) is expected to significantly influence the decomposition mechanism of the perchlorate anion.

This guide provides a foundational understanding of Ga(ClO₄)₃, focusing on its anticipated thermal behavior, the experimental workflows required to characterize it, and the critical safety protocols for its handling.

Critical Safety Protocols for Handling this compound

Perchlorates are serious chemical hazards that demand rigorous safety procedures. This compound, as a strong oxidizer, can form explosive mixtures with organic materials, powdered metals, and other reducing agents.[5][6] Frictional or impact forces can initiate detonation in such mixtures.

Core Handling Precepts:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a flame-resistant lab coat.[7]

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood with a blast shield.

-

Avoidance of Contaminants: Keep the material strictly isolated from organic compounds (solvents, greases, paper), finely powdered metals, sulfur, and other reducing agents.[8]

-

Small Quantities: Only work with the smallest quantities necessary for the experiment.

-

Static Discharge: Use grounding straps and anti-static mats, as electrostatic discharge can be sufficient to initiate decomposition.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat or ignition. The container must be tightly sealed and clearly labeled as a strong oxidizer.[10]

Physicochemical Properties

While extensive experimental data for anhydrous this compound is not widely published, the properties of its hydrated form are known. The presence of water of hydration is a critical factor in its thermal stability.

| Property | Value | Source(s) |

| Chemical Formula | Ga(ClO₄)₃ (anhydrous) | [11] |

| Ga(ClO₄)₃ · xH₂O (hydrated) | [5][12] | |

| Molecular Weight | 368.07 g/mol (anhydrous basis) | [5] |

| CAS Number | 81029-07-4 (hydrate) | [12] |

| 19854-31-0 (anhydrous) | [11] | |

| Appearance | White crystalline solid or colorless solution | [13][14] |

| Hazard Classification | GHS03: Oxidizing Solid (Category 2) | [5] |

| Reported Melting Point | Decomposes at 175 °C (hydrated form) | [12][15] |

Theoretical Framework and Anticipated Decomposition Pathway

The thermal decomposition of metal perchlorates is complex, but generally proceeds through a series of steps involving dehydration (if applicable), decomposition of the perchlorate anion, and potential formation of intermediate species like oxychlorides before yielding a stable metal oxide or chloride.[16][17]

The high charge density of the Ga³⁺ ion is expected to polarize the electron cloud of the ClO₄⁻ anion, weakening the Cl-O bonds and thereby lowering the decomposition temperature compared to perchlorates with larger, less charged cations (e.g., K⁺, Cs⁺).

Proposed Multi-Stage Decomposition Mechanism

Based on the behavior of other hydrated trivalent metal salts, such as gallium nitrate, the decomposition of this compound hexahydrate, Ga(ClO₄)₃·6H₂O, is anticipated to occur in distinct stages.[18]

-

Dehydration (Endothermic): The initial stage involves the loss of water molecules. This is an endothermic process and typically occurs at temperatures below 175 °C. The loss of water may happen in overlapping steps. Ga(ClO₄)₃·6H₂O(s) → Ga(ClO₄)₃(s) + 6H₂O(g)

-

Decomposition of Anhydrous Salt (Exothermic): Once dehydrated, the anhydrous this compound begins to decompose. This is a highly exothermic process. The high polarizing power of Ga³⁺ likely facilitates the breakdown of the perchlorate anion. The reaction may initially form an intermediate like gallium oxyperchlorate or gallium oxide chloride.

-

Final Decomposition to Gallium(III) Oxide (Exothermic): The final, stable residue at high temperatures is expected to be gallium(III) oxide (Ga₂O₃), a thermodynamically stable oxide.[19] The overall decomposition reaction, once initiated, is likely: 2Ga(ClO₄)₃(s) → Ga₂O₃(s) + 3Cl₂(g) + 10.5O₂(g)

The following diagram illustrates this proposed pathway.

Experimental Protocols for Thermal Characterization

To empirically determine the thermal stability and decomposition kinetics, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[20][21] Simultaneous TGA-DSC analysis is highly recommended to correlate mass loss events with their corresponding energetic transitions (endothermic or exothermic) under identical conditions.[22]

Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis is depicted below.

Detailed Protocol: Simultaneous TGA-DSC

This protocol outlines the steps for analyzing this compound using a simultaneous thermal analyzer.

Causality Behind Choices:

-

Crucible Selection: An alumina or platinum crucible is chosen for its high-temperature stability and inertness. Gold-plated copper might be used for lower temperature studies but is not recommended for decomposition studies of strong oxidizers.

-

Sample Mass: A small sample mass (1-5 mg) is critical for safety to minimize the energy released during decomposition and to ensure uniform heating, preventing thermal gradients within the sample.[22]

-

Inert Atmosphere: A dry, inert purge gas (e.g., Nitrogen or Argon) is used to prevent any side reactions with atmospheric oxygen or moisture and to efficiently sweep gaseous decomposition products away from the sample.[22]

-

Heating Rate: A controlled heating rate of 10 °C/min is a standard starting point. A slower rate (e.g., 5 °C/min) can provide better resolution of closely spaced thermal events, while a faster rate can be used for rapid screening.

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the instrument for mass using certified weights and for temperature and heat flow using certified reference materials (e.g., Indium, Zinc) according to the manufacturer's guidelines.

-

Sample Preparation: Inside a fume hood and on a static-dissipating surface, carefully weigh 1-5 mg of this compound into an inert TGA crucible (e.g., alumina). Record the exact mass.

-

Instrument Loading: Place the sample crucible onto the TGA balance mechanism. Place an empty, tared reference crucible of the same material in the reference position.

-

Experiment Setup:

-

Set the starting temperature to ambient (e.g., 30 °C).

-

Set the ending temperature to a point beyond the final decomposition (e.g., 600 °C).

-

Set the heating rate to 10 °C/min.

-

Set the inert purge gas flow rate (e.g., 30-50 mL/min).[22]

-

-

Execution: Begin the experiment. The instrument will record mass and differential heat flow as a function of temperature and time.

-

Data Analysis:

-

Plot the TGA curve (% weight vs. temperature) and the DSC curve (heat flow vs. temperature).

-

Identify the onset temperatures and peak temperatures for all thermal events.

-

Quantify the mass loss for each step in the TGA curve.

-

Integrate the peaks in the DSC curve to determine the enthalpy change (ΔH) for each event.

-

| Parameter | Recommended Setting | Rationale |

| Instrument | Simultaneous TGA-DSC Analyzer | Correlates mass loss with thermal events in a single run.[22] |

| Sample Mass | 1–5 mg | Safety and thermal uniformity. |

| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | High-temperature inertness. |

| Atmosphere | Nitrogen or Argon (Inert) | Prevents oxidative side reactions. |

| Flow Rate | 30–50 mL/min | Efficient removal of gaseous products. |

| Heating Rate | 5–20 °C/min (10 °C/min typical) | Balances resolution and experiment time. |

| Temperature Range | 30 °C to 600 °C | Covers dehydration and full decomposition. |

Anticipated Results and Data Interpretation

Based on the proposed mechanism, a TGA-DSC thermogram for Ga(ClO₄)₃·6H₂O would be expected to show the following features:

-

Low-Temperature Endotherm: A broad endotherm in the DSC curve between approximately 80-175 °C, corresponding to a significant mass loss in the TGA curve (~23% for a hexahydrate), representing the multi-step loss of water of hydration.

-

Sharp, High-Energy Exotherm: A very sharp and large exothermic peak in the DSC curve at a temperature likely between 200-400 °C. This exotherm will be coupled with a rapid and substantial mass loss in the TGA curve, signifying the primary decomposition of the anhydrous salt.

-

Stable Residue: The TGA curve should plateau at a final mass corresponding to the stoichiometric mass of Gallium(III) Oxide (Ga₂O₃), which would be approximately 20.4% of the initial mass of the hexahydrate.

Conclusion

While this compound is not as extensively studied as other metal perchlorates, its thermal behavior can be reliably predicted from established chemical principles and data from analogous compounds. It should be regarded as a highly energetic material, with decomposition characterized by an initial endothermic dehydration followed by a highly exothermic breakdown of the anhydrous salt to ultimately form stable gallium(III) oxide. Its high charge density suggests a lower decomposition temperature than perchlorates of alkali or alkaline earth metals. The experimental protocols detailed in this guide, particularly simultaneous TGA-DSC coupled with evolved gas analysis, provide a robust framework for the safe and accurate characterization of its thermal properties, which is an indispensable step for any potential application.

References

-

Markowitz, M. M., Boryta, D. A., & Stewart, H., Jr. (1964). The Differential Thermal Analysis of Perchlorates. VI. Transient Perchlorate Formation during the Pyrolysis of the Alkali Metal Chlorates. The Journal of Physical Chemistry, 68(8), 2282–2289. [Link]

-

U.S. Army Munitions Command. (1965). Thermal Decomposition of Alkali Metal Chlorates. DTIC. [Link]

-

Markowitz, M. M., & Boryta, D. A. (1962). The Differential Thermal Analysis of Perchlorates. VI. Transient Perchlorate Formation during the Pyrolysis of the Alkali Metal Chlorates. The Journal of Physical Chemistry. [Link]

-

Markowitz, M. M., & Boryta, D. A. (1965). The Differential Thermal Analysis of Perchlorates. VII. Catalytic Decompositions of the Alkali Metal Perchlorates by Manganese Dioxide. The Journal of Physical Chemistry. [Link]

-

Janković, B., & Smičiklas, I. (2011). The non-isothermal combustion process of hydrogen peroxide treated animal bones. Kinetic analysis. Thermochimica Acta, 521, 130–8. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of a) 1 a–f and b) 2 a–f. [Link]

-

California Department of Toxic Substances Control. (n.d.). Perchlorate. DTSC. [Link]

-

Wikipedia. (n.d.). Perchlorate. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis/differential thermal analysis (TGA/DTA) plots of gallium oxide (Ga2O3) powder. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Perchlorates | Public Health Statement. CDC. [Link]

-

National Center for Biotechnology Information. (2022). Toxicological Profile for Perchlorates. NIH. [Link]

-

California Department of Toxic Substances Control. (n.d.). DTSC Perchlorate & Best Management Practices Fact Sheet. DTSC. [Link]

-

University of California, Santa Barbara. (2012). Standard Operating Procedure: Pyrophorics - Gallium alkyls. [Link]

-

ResearchGate. (n.d.). TGA curves obtained for (a) gallium and (b) platinum resins. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Gallium. [Link]

-

PubChem. (n.d.). Gallium(3+) perchlorate. National Institutes of Health. [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

-

Foster, L. S., et al. (1933). (I) The Reaction of Gallium with Perchloric Acid and (II) the Preparation and Properties of Gallium Perchlorate Hydrates. Journal of the American Chemical Society. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis. [Link]

-

Zhang, Y., et al. (2021). Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based molecular perovskite energetic materials. Scientific Reports. [Link]

-

Berbenni, V., & Marini, A. (2005). Thermal decomposition of gallium nitrate hydrate Ga(NO3)3·xH2O. Journal of Thermal Analysis and Calorimetry. [Link]

-

Wang, F., et al. (2021). Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics. RSC Advances. [Link]

-

Rudolph, W. W., & Fischer, D. (2009). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Dalton Transactions. [Link]

-

DTIC. (1966). A STUDY OF THE DECOMPOSITION MECHANISM OF AMMONIUM PERCHLORATE. [Link]

-

Wikipedia. (n.d.). Gallium. Retrieved from Wikipedia. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

BuyersGuideChem. (n.d.). Gallium perchlorate 6-hydrate. [Link]

-

Wikipedia. (n.d.). Gallium(III) chloride. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). The thermal decomposition of gallium nitrate hydrate, Ga(NO3)3•9H2O. [Link]

-

ResearchGate. (n.d.). Formation and Thermal Decomposition of Gallium Oxynitride Compounds. [Link]

-

Galwey, A. K., & Mohamed, M. A. (1984). Thermal decomposition of nitryl perchlorate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

CPG | The Plastics Pro. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. [Link]

-

Semantic Scholar. (2005). Thermal decomposition of gallium nitrate hydrate Ga(NO3)3×xH2O. [Link]

-

DTIC. (1968). THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. [Link]

-

Vyazovkin, S., & Wight, C. A. (1999). Kinetics of Thermal Decomposition of Cubic Ammonium Perchlorate. Chemistry of Materials. [Link]

-

Jakse, N., et al. (2024). Gallium Trichloride Fluid: Dimer Dissociation Mechanism, Local Structure, and Atomic Dynamics. Molecules. [Link]

-

Li, Y., et al. (2023). Thermal decomposition of ammonium perchlorate - A TGA-FTIR-MS study: Part i. Journal of Analytical and Applied Pyrolysis. [Link]

-

ResearchGate. (2019). Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate. [Link]

Sources

- 1. dtsc.ca.gov [dtsc.ca.gov]

- 2. Perchlorate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 高氯酸镓 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Gallium(III) perchlorate, 50% w/w aq. soln., Reagent Grade, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Gallium(3+) perchlorate | ClGaO4+2 | CID 22604310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Gallium(III) perchlorate 99.999 trace metals 81029-07-4 [sigmaaldrich.com]

- 13. westlab.com [westlab.com]

- 14. Gallium perchlorate 6-hydrate | ClH O4 . 1/3 Ga . 2 H2 O - BuyersGuideChem [buyersguidechem.com]

- 15. GALLIUM PERCHLORATE, HYDRATED | 17835-81-3 [amp.chemicalbook.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tainstruments.com [tainstruments.com]

- 21. mt.com [mt.com]

- 22. azom.com [azom.com]

A Technical Guide to the Solubility of Gallium Triperchlorate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of gallium triperchlorate, Ga(ClO₄)₃, in organic solvents. Recognizing the scarcity of published quantitative data for this specific salt, this document emphasizes the foundational physicochemical principles that govern its solubility. It offers a predictive model for solubility in various common organic solvent classes and presents a detailed, self-validating experimental protocol for researchers to accurately determine these values. This guide is intended for researchers, chemists, and drug development professionals who utilize gallium compounds in non-aqueous systems for synthesis, catalysis, or the development of novel therapeutics. Safety protocols for handling perchlorate salts are integrated throughout, ensuring a trustworthy and field-applicable resource.

Introduction: The Growing Relevance of Non-Aqueous Gallium Chemistry

Gallium-based compounds have emerged as a significant class of metallodrugs, with therapeutic potential extending to oncology and infectious diseases.[1] Gallium(III) exhibits unique biochemical properties, often functioning as an iron(III) mimetic, which allows it to disrupt critical iron-dependent pathways in cancer cells and microbes.[1] The development of next-generation gallium therapeutics frequently requires synthetic transformations in non-aqueous media to achieve specific molecular architectures and enhance bioavailability.

This guide bridges that knowledge gap. Instead of merely reporting non-existent data, we provide the theoretical foundation and practical methodology to empower researchers to predict, measure, and apply the solubility of this compound in their specific systems.

Theoretical Framework for Solubility Prediction

The dissolution of an ionic salt like this compound in any solvent is a thermodynamic process governed by the balance between the energy required to break apart the crystal lattice (Lattice Energy) and the energy released when the resulting ions are stabilized by solvent molecules (Solvation Energy). For dissolution to be favorable, the solvation energy must overcome the lattice energy.

Key Physicochemical Principles

Several key properties of the solvent and solute dictate the energetics of this process:

-

"Like Dissolves Like" : This fundamental principle states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[2][3] this compound is a highly polar, ionic salt. Therefore, it is expected to have negligible solubility in non-polar solvents (e.g., hexane, toluene) and higher solubility in polar solvents.[2][4]

-

Dielectric Constant (ε) : This bulk property reflects a solvent's ability to reduce the electrostatic attraction between the Ga³⁺ and ClO₄⁻ ions.[5] Solvents with a high dielectric constant (typically ε > 15) are more effective at shielding these charges and promoting dissociation.

-

Solvent Donor Number (DN) : More than just a bulk property, the Donor Number quantifies a solvent's ability to act as a Lewis base and donate a pair of electrons to a cation.[6][7] This is particularly crucial for the solvation of the small, hard Ga³⁺ cation. Solvents with high donor numbers (e.g., DMSO, DMF, Pyridine) form strong coordinative bonds with Ga³⁺, leading to high solvation energy and thus greater solubility.[6] The Donor Number is often a more reliable predictor of solubility for metal salts than the dielectric constant alone.[7]

-

Ion Properties : The Ga³⁺ cation is small and highly charged, making it a "hard" Lewis acid that prefers to coordinate with "hard" Lewis base solvents (those with oxygen or nitrogen donor atoms).[1][8] The perchlorate anion (ClO₄⁻) is large, symmetric, and has a delocalized charge, making it a very weakly coordinating anion. This is advantageous, as it is less likely to compete with solvent molecules for a place in the gallium ion's primary coordination sphere.[9]

Predictive Assessment of Solubility

Based on these principles, we can qualitatively predict the solubility of Ga(ClO₄)₃ in various classes of organic solvents.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Donor Number (DN) | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | High | Moderate-High | High | Strong hydrogen bonding and high polarity effectively solvate both ions. |

| Aprotic Polar | Acetonitrile (MeCN), DMSO, DMF | High | Moderate-High | High | High dielectric constant and strong donor properties (especially O/N atoms) lead to strong Ga³⁺ solvation. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Low-Moderate | Moderate | Moderate to Low | Moderate donor number allows for some Ga³⁺ coordination, but the low dielectric constant limits ion separation. |

| Ketones | Acetone | Moderate | Moderate | Moderate | The carbonyl oxygen is a good donor, and the dielectric constant is sufficient for some dissolution. |

| Halogenated | Dichloromethane (DCM) | Low | Very Low | Very Low | Poor donor ability and low polarity make solvation highly unfavorable. |

| Hydrocarbons | Hexane, Toluene | Very Low | Very Low | Negligible | Non-polar nature provides no mechanism to overcome the salt's lattice energy. |

Note: Dielectric constant and Donor Number values are generalized for the class. Specific values can be found in chemical literature.[10]

Logical Framework for Solubility

The interplay of these factors determines the ultimate solubility of this compound in an organic medium.

Caption: Factors influencing Ga(ClO₄)₃ solubility.

Experimental Protocol for Solubility Determination

The following section details a robust, self-validating protocol for the experimental determination of this compound solubility using the widely accepted isothermal shake-flask method.[11][12][13]

Safety and Handling Precautions

WARNING: this compound is a strong oxidizing agent.[14] Mixtures with organic compounds, reducing agents, or finely powdered metals can be reactive and potentially explosive upon heating or friction.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene, butyl rubber).[17][18]

-

Work Area: Conduct all operations in a certified chemical fume hood. Ensure no combustible materials (paper towels, organic solvents) are in the immediate vicinity. Keep a Class D fire extinguisher (for combustible metals) and a sand bucket readily available.[18]

-

Spill Management: In case of a spill, do not use paper towels or other combustible materials for cleanup. Decontaminate the area with a weak reducing agent (e.g., sodium bisulfite solution) or absorb with an inert material like sand or soda ash.[18] Prevent spills from entering drains.[19]

-

Waste Disposal: All waste containing gallium perchlorate must be treated as hazardous waste and disposed of according to institutional guidelines.[18]

Materials and Reagents

-

Gallium(III) perchlorate hydrate (Ga(ClO₄)₃ · xH₂O) or anhydrous Ga(ClO₄)₃. Note: If using the hydrate, the water content must be known or the anhydrous form must be prepared, as water significantly affects solubility.

-

High-purity (≥99.5%, anhydrous) organic solvent of interest.

-

Glass vials with PTFE-lined screw caps.

-

Orbital shaker or magnetic stirrer with temperature control.

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material).

-

Analytical balance (±0.1 mg).

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS).[20]

-

Certified gallium standard for ICP/AAS calibration.[20]

-

Volumetric flasks and pipettes.

Step-by-Step Methodology

This protocol is designed as a flowchart for clarity and reproducibility.

Caption: Experimental workflow for solubility determination.

Causality and Self-Validation

-

Why excess salt? (Step 1): Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[13]

-

Why constant temperature? (Step 3): Solubility is highly temperature-dependent.[4][21] Maintaining a constant temperature is critical for obtaining a precise and meaningful value.

-